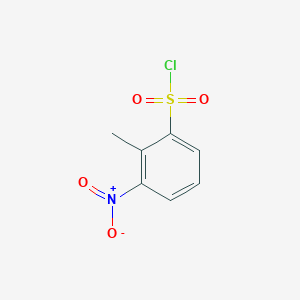

2-Methyl-3-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIRQSKPXILWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588145 | |

| Record name | 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56682-04-3 | |

| Record name | 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride, a key organic intermediate. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its relevance in research and development, particularly in the field of medicinal chemistry.

Chemical Properties and Identification

This compound is an aromatic sulfonyl chloride compound. The presence of both a methyl and a nitro group on the benzene ring, in addition to the reactive sulfonyl chloride moiety, makes it a versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 56682-04-3 | [1] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.64 g/mol | |

| Appearance | Expected to be a solid, likely pale yellow to brown crystals or powder. | Inferred from related compounds[2] |

| Melting Point | Not explicitly reported for this isomer. Isomers have melting points in the range of 41-72°C. For example, 2-Methyl-5-nitrobenzenesulfonyl chloride has a melting point of 41-45°C, and 2-Nitrobenzenesulfonyl chloride melts at 63-72°C.[2] | |

| Boiling Point | Not explicitly reported for this isomer. The isomer 2-Methyl-5-nitrobenzenesulfonyl chloride has a boiling point of 135-137 °C at 0.7 mmHg. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, and reactive with water. | Inferred from related compounds[3] |

Synthesis and Manufacturing

Proposed Synthetic Pathways

Method A: Chlorosulfonation of 2-Nitrotoluene

This is a common and direct method for the preparation of benzenesulfonyl chlorides. The reaction involves the electrophilic substitution of 2-nitrotoluene with chlorosulfonic acid. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups would likely lead to a mixture of isomers, from which the desired this compound would need to be separated.

Method B: From 2-Methyl-3-nitroaniline via Sandmeyer-type Reaction

This route involves the diazotization of 2-methyl-3-nitroaniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This method can offer better regioselectivity compared to direct chlorosulfonation.

Below are generalized experimental protocols for these types of reactions, which would require optimization for the specific synthesis of this compound.

Illustrative Experimental Protocols (Based on Analogs)

Protocol 1: Chlorosulfonation of an Aromatic Compound (General)

-

In a fume hood, to a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, add an excess of chlorosulfonic acid and cool the flask in an ice-water bath.

-

Slowly add the starting aromatic compound (e.g., 2-nitrotoluene) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 40-60°C) for several hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis via Diazotization of an Aniline (General)

-

Dissolve the starting aniline (e.g., 2-methyl-3-nitroaniline) in a mixture of a suitable acid (e.g., hydrochloric acid) and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride, which can be purified by chromatography or recrystallization.

Diagram 1: General Synthetic Workflow for Aromatic Sulfonyl Chlorides

Caption: General synthetic routes to aromatic sulfonyl chlorides.

Applications in Research and Development

While specific applications for this compound are not extensively documented in the reviewed literature, its structural features suggest its utility in several areas of organic synthesis, particularly in drug discovery and development. Its analogs, various nitrobenzenesulfonyl chlorides, are widely used as protecting groups for amines.[4]

Protecting Group for Amines

The 2-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for primary and secondary amines. It is stable under a variety of reaction conditions but can be readily cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base. This orthogonality makes it valuable in multi-step syntheses of complex molecules. It is highly probable that the 2-methyl-3-nitrobenzenesulfonyl group would exhibit similar reactivity and utility.

Diagram 2: Amine Protection and Deprotection using a Nitrobenzenesulfonyl Chloride

Caption: General scheme for amine protection and deprotection.

Intermediate in Heterocyclic Synthesis

The reactive sulfonyl chloride group can be used to introduce the 2-methyl-3-nitrophenylsulfonyl moiety into molecules, which can then undergo further transformations. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form various nitrogen-containing heterocyclic compounds.[5] Many heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Safety and Handling

Table 2: General Hazard Information (Inferred from Analogs)

| Hazard | Description | Precautionary Measures | Source |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. | |

| Moisture Sensitivity | Reacts with water, potentially releasing hydrochloric acid. | Handle under anhydrous conditions. Store in a tightly sealed container in a dry environment. | [2] |

| Inhalation | May cause respiratory irritation. | Avoid breathing dust. | Inferred from general chemical properties |

| Ingestion | Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. | Inferred from general chemical properties |

First Aid Measures (General Guidance):

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spectroscopic Data (Predicted and Comparative)

No specific spectroscopic data for this compound was found. The following are predicted chemical shifts and characteristic IR absorption bands based on the analysis of its structure and comparison with related compounds.

¹H NMR (Predicted):

-

Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm).

-

The methyl protons would appear as a singlet in the upfield region (δ 2.5-3.0 ppm).

¹³C NMR (Predicted):

-

Aromatic carbons would be observed in the range of δ 120-150 ppm.

-

The methyl carbon would be in the upfield region (δ 15-25 ppm).

IR Spectroscopy (Predicted):

-

Strong absorptions for the sulfonyl group (S=O) around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

-

Strong absorptions for the nitro group (N=O) around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

Absorption for the C-Cl bond around 600-800 cm⁻¹.

Conclusion

This compound is a potentially valuable reagent for organic synthesis, particularly in the areas of amine protection and the synthesis of complex heterocyclic molecules relevant to drug discovery. While specific experimental data for this compound is sparse in publicly available literature, its properties and reactivity can be reasonably inferred from well-studied analogous compounds. Further research to fully characterize this compound and explore its applications would be a valuable contribution to the field of synthetic organic chemistry. Researchers and drug development professionals are advised to proceed with caution, using the information on related compounds as a guide for handling, synthesis, and application, and to perform thorough characterization of any synthesized material.

References

- 1. This compound | 56682-04-3 [chemicalbook.com]

- 2. B21522.22 [thermofisher.com]

- 3. 2-Nitrobenzenesulfonyl Chloride | 1694-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of 2-methyl-3-nitrobenzenesulfonyl chloride is most logically achieved through the direct chlorosulfonation of 3-nitrotoluene. In this electrophilic aromatic substitution reaction, the methyl group, being an ortho-, para-director, and the nitro group, a meta-director, synergistically guide the incoming chlorosulfonyl group to the C2 position of the benzene ring.

The primary reagent for this transformation is chlorosulfonic acid, a strong electrophile. The reaction is typically performed by adding the substrate to an excess of chlorosulfonic acid, followed by heating to ensure complete conversion. The addition of thionyl chloride can facilitate the conversion of the intermediate sulfonic acid to the final sulfonyl chloride. The final product is then isolated by quenching the reaction mixture in ice water, followed by filtration and purification.

Quantitative Data from Analogous Syntheses

To provide an evidence-based estimation of the reaction's efficiency, the following table summarizes quantitative data from the synthesis of structurally similar nitrobenzenesulfonyl chlorides.

| Product | Starting Material | Reagents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 3-Nitrobenzenesulfonyl chloride | Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 112 °C, then 70 °C | 4, then until gas evolution ceases | 96.3 | [1] |

| 4-Methyl-3-nitrobenzene-1-sulfonyl chloride | 2-Nitrotoluene | Chlorosulfonic acid, Sulfamic acid | 40 °C, then 105 °C | 1, then 6 | 89 | [2] |

| 4-Chloro-3-nitrobenzene sulfonyl chloride | o-Chloronitrobenzene | Chlorosulfonic acid | 120 | 4 | 81.5 | [3] |

Detailed Experimental Protocol (Proposed)

This protocol is a composite method derived from the established procedures for the synthesis of related nitrobenzenesulfonyl chlorides.[1][2] Researchers should exercise caution and perform a thorough risk assessment before proceeding.

Materials:

-

3-Nitrotoluene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (optional, for washing)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with temperature controller

-

Condenser with a gas outlet connected to a gas trap (to absorb HCl and SO₂ fumes)

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a 4-fold molar excess of chlorosulfonic acid.

-

Substrate Addition: Begin stirring the chlorosulfonic acid and cool the flask in an ice bath. Slowly add 3-nitrotoluene (1.0 molar equivalent) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Initial Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Heating: Gradually heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Conversion to Sulfonyl Chloride (Optional but Recommended): Cool the reaction mixture to 70 °C. Cautiously add thionyl chloride (0.9-1.0 molar equivalent) dropwise. Stir the mixture at this temperature until the evolution of gas (HCl and SO₂) ceases.

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. A final wash with a dilute sodium bicarbonate solution can be performed to remove any residual acid.

-

Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as petroleum ether.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific chemical and physical properties of 2-Methyl-3-nitrobenzenesulfonyl chloride is limited. This guide provides available data for this compound and supplements it with information from closely related isomers to offer a comprehensive overview. All inferred data is clearly indicated.

Introduction

This compound, with the CAS number 56682-04-3, is an aromatic organic compound containing sulfonyl chloride and nitro functional groups.[1][] Like other nitrobenzenesulfonyl chlorides, it is expected to be a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides and as a protecting group for amines. The presence and position of the methyl and nitro groups on the benzene ring influence its reactivity and potential applications in the synthesis of complex molecules, including pharmaceuticals.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known identifiers and provides estimated physical properties based on data from structurally similar compounds.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 56682-04-3 | [1][] |

| Molecular Formula | C7H6ClNO4S | [] |

| Molecular Weight | 235.65 g/mol | [3] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-METHYL-3-NITROBENZENE-1-SULFONYL CHLORIDE, AKOS BBV-005876 | [] |

| InChI | InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3 | [] |

| InChI Key | SQIRQSKPXILWAM-UHFFFAOYSA-N | [] |

Table 2: Physical Properties of Related Nitrobenzenesulfonyl Chloride Isomers

| Compound | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Form |

| 2-Nitrobenzenesulfonyl chloride | 65-67 | - | Solid |

| 3-Nitrobenzenesulfonyl chloride | 61-62 | - | Solid |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | - | - | - |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | 41-45 | 135-137 / 0.7 | Solid |

Data for related isomers is provided for comparative purposes.

Reactivity and Applications

Based on the chemistry of related nitrobenzenesulfonyl chlorides, this compound is expected to undergo nucleophilic substitution at the sulfonyl chloride group.

Sulfonamide Formation: It is anticipated to react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding sulfonamides. This reaction is fundamental to the use of nitrobenzenesulfonyl chlorides as protecting groups for amines in multi-step organic syntheses.

Use as a Protecting Group: The resulting 2-methyl-3-nitrobenzenesulfonamide can act as a protecting group for amines. The "nosyl" (Ns) group can often be removed under specific conditions that leave other protecting groups intact, making it a valuable tool in orthogonal protection strategies.

Pharmaceutical and Dye Synthesis: Nitrobenzenesulfonyl chlorides are key intermediates in the synthesis of various pharmaceuticals and dyes. The specific substitution pattern of this compound could be leveraged to create novel molecular scaffolds for drug discovery or specialized dyes.

Experimental Protocols

General Synthesis of Nitrobenzenesulfonyl Chlorides

A common method for the synthesis of nitrobenzenesulfonyl chlorides is the chlorosulfonation of the corresponding nitroaromatic compound.

Reaction: Nitrotoluene reacts with chlorosulfonic acid, often with the addition of a chlorinating agent like thionyl chloride, to yield the corresponding nitrobenzenesulfonyl chloride.

Generalized Protocol (based on the synthesis of 3-nitrobenzenesulfonyl chloride):

-

To a stirred solution of chlorosulfonic acid, the corresponding nitrotoluene is added dropwise at a controlled temperature.[4]

-

The reaction mixture is stirred at an elevated temperature for several hours to ensure complete reaction.[4]

-

Thionyl chloride may be added to facilitate the conversion to the sulfonyl chloride.[4]

-

After cooling, the reaction mixture is carefully poured into ice-water to precipitate the product.[4]

-

The crude product is collected by filtration, washed with water, and may be purified by recrystallization.[4]

General Protocol for Sulfonamide Formation

Reaction: this compound reacts with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.

Generalized Protocol (based on the reaction of 2-nitrobenzenesulfonyl chloride):

-

The amine and a base (e.g., triethylamine, 1.1 equivalents) are dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled to 0 °C.

-

This compound (1.05 equivalents) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 2 hours).

-

The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the sulfonamide.

Visualizations

Logical Workflow for Synthesis

References

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride, a valuable reagent in organic synthesis. This document collates available data on its structure, properties, and inferred synthetic pathways, offering a resource for its application in research and development.

Core Compound Data

This compound is an aromatic sulfonyl chloride featuring a methyl and a nitro substituent on the benzene ring. These functional groups significantly influence its reactivity, making it a subject of interest in the synthesis of complex organic molecules.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 56682-04-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆ClNO₄S | --INVALID-LINK-- |

| Molecular Weight | 235.64 g/mol | --INVALID-LINK-- |

| Canonical SMILES | Cc1c(S(=O)(=O)Cl)cccc1--INVALID-LINK--[O-] | - |

| InChI | InChI=1S/C7H6ClNO4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3 | - |

Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

Inferred Synthesis of this compound:

This protocol is inferred and should be optimized with appropriate laboratory safety measures.

Reaction:

2-Methyl-3-nitrotoluene + Chlorosulfonic acid → this compound + Water

Materials:

-

2-Methyl-3-nitrotoluene

-

Chlorosulfonic acid (freshly distilled)

-

Thionyl chloride (optional, to facilitate the reaction)

-

Ice

-

Deionized water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.

-

Carefully charge the flask with an excess of chlorosulfonic acid (e.g., 4-5 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 2-Methyl-3-nitrotoluene (1 equivalent) dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to a moderate temperature (e.g., 40-50 °C) to ensure complete reaction. The reaction progress can be monitored by techniques such as TLC or GC.

-

(Optional) If the reaction is sluggish, thionyl chloride (1-1.5 equivalents) can be added carefully to the reaction mixture to facilitate the conversion of the sulfonic acid to the sulfonyl chloride.

-

Once the reaction is complete, cool the mixture back down in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

The solid product, this compound, should precipitate out of the aqueous solution.

-

Filter the crude product using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Further wash the solid with a cold, saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by another wash with cold deionized water.

-

Dry the purified product under vacuum.

Logical Workflow for Inferred Synthesis

Caption: Inferred workflow for the synthesis of this compound.

Spectroscopic Data

As of the latest search, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for structural confirmation upon synthesis.

Reactivity and Applications

The reactivity of this compound is dictated by the sulfonyl chloride group, which is a strong electrophile. The presence of the nitro group in the meta position and the methyl group in the ortho position to the sulfonyl chloride will influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution and the electrophilicity of the sulfonyl group.

While specific applications for this particular isomer are not well-documented, it can be inferred that, like other nitrobenzenesulfonyl chlorides, it would be a useful reagent in organic synthesis for:

-

Protection of Amines: The 2-methyl-3-nitrobenzenesulfonyl group can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is typically stable to a range of reaction conditions.

-

Synthesis of Sulfonamides: It can be reacted with various amines to synthesize a library of sulfonamides, which are an important class of compounds in medicinal chemistry with a wide range of biological activities.

-

Intermediate in Multi-step Synthesis: It can serve as a key intermediate in the synthesis of more complex molecules, where the sulfonyl chloride or the nitro group can be further functionalized.

It is important to note that the specific substitution pattern of this isomer may offer unique reactivity or steric properties that could be exploited in targeted synthetic applications.

Safety Information

Benzenesulfonyl chlorides are generally corrosive and moisture-sensitive. They can cause severe skin burns and eye damage. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Care should be taken to avoid inhalation of dust or vapors. The quenching of the reaction mixture with water is highly exothermic and releases acidic gases, requiring careful execution.

Spectroscopic and Synthetic Landscape of Nitrated Methylbenzenesulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and synthetic methodologies relevant to methyl-nitro-substituted benzenesulfonyl chlorides. A comprehensive search for detailed experimental data for 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS 56682-04-3) did not yield specific spectroscopic information (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a validated synthesis protocol in the public domain. Chemical vendor databases list the compound, but do not provide characterization data.

In the interest of providing a valuable resource for researchers working with related compounds, this guide presents a summary of available spectroscopic data for isomeric and structurally related nitrobenzenesulfonyl chlorides. Additionally, a general experimental protocol for the synthesis of such compounds is provided, based on established methods for analogous molecules.

Comparative Spectroscopic Data of Isomeric Compounds

To facilitate the characterization of this compound should it be synthesized, the following tables summarize the spectroscopic data for several commercially available and previously characterized isomers. These data can serve as a reference for predicting the expected spectral features of the target compound.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Nitrobenzenesulfonyl chloride | CDCl₃ | 8.27 (d, J=8.3 Hz, 1H), 7.95 (t, J=7.7 Hz, 1H), 7.91 (t, J=7.7 Hz, 1H), 7.89 (d, J=8.3 Hz, 1H) |

| 3-Nitrobenzenesulfonyl chloride | - | No data available from searches. |

| 4-Nitrobenzenesulfonyl chloride | - | No data available from searches. |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | - | No data available from searches. |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | - | No data available from searches. |

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Nitrobenzenesulfonyl chloride | - | No explicit peak list available from searches. |

| 3-Nitrobenzenesulfonyl chloride | - | No explicit peak list available from searches. |

| 4-Nitrobenzenesulfonyl chloride | - | No explicit peak list available from searches. |

| 2-Methyl-5-nitrobenzenesulfonyl chloride | - | No data available from searches. |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | - | No explicit peak list available from searches. |

IR Spectroscopic Data

Characteristic infrared absorption bands for this class of compounds include:

-

SO₂ Stretching: Asymmetric (~1370-1400 cm⁻¹) and Symmetric (~1170-1190 cm⁻¹)

-

NO₂ Stretching: Asymmetric (~1520-1560 cm⁻¹) and Symmetric (~1345-1355 cm⁻¹)

-

C-S Stretching: (~650-750 cm⁻¹)

-

S-Cl Stretching: (~550-650 cm⁻¹)

-

Aromatic C=C Stretching: (~1450-1600 cm⁻¹)

-

Aromatic C-H Bending: (~690-900 cm⁻¹)

Mass Spectrometry Data

| Compound | Ionization Method | Key Fragments (m/z) |

| 2-Nitrobenzenesulfonyl chloride | GC-MS | 186, 122, 76, 75, 64, 50[1] |

| 3-Nitrobenzenesulfonyl chloride | - | No data available from searches. |

| 4-Nitrobenzenesulfonyl chloride | GC-MS | 186, 122, 75, 50[2] |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | EI | 255, 220, 156, 121, 91, 75, 63, 50 |

| 4-Methyl-3-nitrobenzenesulfonyl chloride | GC-MS | 200, 136, 89, 63 |

General Experimental Protocol for Synthesis

While a specific protocol for this compound is not available, a general and widely used method for the synthesis of nitrobenzenesulfonyl chlorides is the chlorosulfonation of a corresponding nitro-substituted aromatic compound. The following is a representative procedure adapted from the synthesis of related isomers.

Reaction: Nitration of o-toluenesulfonic acid followed by chlorination, or chlorosulfonation of 2-nitrotoluene. A more direct, but potentially less selective method, involves the direct chlorosulfonation of 2-nitrotoluene.

Example General Procedure (Chlorosulfonation):

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagents: Chlorosulfonic acid is added to the flask and cooled in an ice bath.

-

Addition of Substrate: 2-Nitrotoluene is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining a low temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated (e.g., to 50-70 °C) for several hours to ensure complete reaction. Reaction progress can be monitored by TLC or GC.

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice with stirring.

-

Isolation: The precipitated solid product, this compound, is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral to litmus. The product can be further purified by recrystallization from a suitable solvent (e.g., glacial acetic acid, hexane, or a mixture thereof).

Note: This is a generalized procedure and the specific reaction conditions (temperature, reaction time, stoichiometry) would need to be optimized for the synthesis of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzenesulfonyl chloride.

Caption: Synthesis and Characterization Workflow.

This guide provides a starting point for researchers interested in this compound. While direct experimental data is currently elusive, the provided information on related compounds and general synthetic strategies should prove valuable for the design and execution of further research.

References

2-Methyl-3-nitrobenzenesulfonyl Chloride: An In-depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitrobenzenesulfonyl chloride is a highly reactive aromatic sulfonyl chloride. Its chemical behavior is dominated by the electrophilic nature of the sulfonyl chloride group, which is further activated by the electron-withdrawing nitro group on the benzene ring. The presence of a methyl group ortho to the nitro group and meta to the sulfonyl chloride moiety introduces steric and electronic effects that modulate its reactivity compared to other nitrobenzenesulfonyl chloride isomers. This guide provides a comprehensive overview of the reactivity profile of this compound, including its reactions with common nucleophiles, its use as a synthetic intermediate, and its potential applications in drug discovery.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles.[1]

The general reaction mechanism is a nucleophilic acyl substitution, where a nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. The presence of the nitro group in the meta position further enhances the electrophilicity of the sulfur center through inductive electron withdrawal, making the compound more reactive than unsubstituted benzenesulfonyl chloride.[2] However, the ortho-methyl group can introduce some steric hindrance, which may influence the reaction rates with bulky nucleophiles.

Reactions with Nucleophiles

Reaction with Amines (Sulfonamide Formation)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. This is one of the most important reactions of sulfonyl chlorides and is widely used in organic synthesis and medicinal chemistry.[3] The resulting sulfonamides are often stable, crystalline solids.

dot

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol (General, adapted from analogous reactions):

A solution of the primary or secondary amine (1.0 eq.) and a base such as pyridine or triethylamine (1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) is cooled to 0 °C. To this stirred solution, a solution of this compound (1.0-1.2 eq.) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative, based on analogous compounds):

| Amine Nucleophile | Product | Typical Yield (%) | Reference |

| Ammonia | 2-Methyl-3-nitrobenzenesulfonamide | Yield not specified, but synthesis is documented. | [4] |

| Aniline | N-phenyl-2-methyl-3-nitrobenzenesulfonamide | 85-95% | (Analogous) |

| Benzylamine | N-benzyl-2-methyl-3-nitrobenzenesulfonamide | 90-98% | (Analogous) |

| Diethylamine | N,N-diethyl-2-methyl-3-nitrobenzenesulfonamide | 80-90% | (Analogous) |

Note: The yields presented are typical for reactions of nitrobenzenesulfonyl chlorides with amines and should be considered as a guide. Actual yields with this compound may vary depending on the specific amine and reaction conditions.

Reaction with Alcohols (Sulfonate Ester Formation)

In the presence of a base, this compound reacts with alcohols to form sulfonate esters. These esters are often used as leaving groups in subsequent nucleophilic substitution reactions due to the excellent leaving group ability of the sulfonate anion.

Experimental Protocol (General):

The alcohol (1.0 eq.) is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and triethylamine, and cooled to 0 °C. This compound (1.1-1.3 eq.) is added portion-wise, and the reaction is stirred at 0 °C for 1-2 hours, then at room temperature until completion (monitored by TLC). The reaction is then quenched with water or ice, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt and filtering, the solvent is evaporated to give the crude sulfonate ester, which can be purified by chromatography or recrystallization.

Quantitative Data (Illustrative, based on analogous compounds):

| Alcohol Nucleophile | Product | Typical Yield (%) | Reference |

| Methanol | Methyl 2-methyl-3-nitrobenzenesulfonate | >90% | (Analogous) |

| Ethanol | Ethyl 2-methyl-3-nitrobenzenesulfonate | >90% | (Analogous) |

| Phenol | Phenyl 2-methyl-3-nitrobenzenesulfonate | 85-95% | (Analogous) |

Hydrolysis

Like other sulfonyl chlorides, this compound is susceptible to hydrolysis by water to form the corresponding sulfonic acid. This reaction is generally slower than aminolysis or alcoholysis but can be a competing side reaction if moisture is present. The rate of hydrolysis is influenced by the solvent and temperature.

Application in Drug Development and Chemical Biology

While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant to medicinal chemistry. The sulfonamide linkage is a key feature in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[5]

A related isomer, 2-methyl-5-nitrobenzenesulfonyl chloride, has been reported as an intermediate in the synthesis of inhibitors for phosphodiesterase 7 (PDE7) and various protein kinases.[6] This suggests that compounds derived from this compound could also possess interesting biological activities, potentially as kinase inhibitors.

The "Nosyl" Protecting Group Strategy

Nitrobenzenesulfonamides, often referred to as "nosylamides," are used as protecting groups for amines in multi-step organic synthesis. The "nosyl" (Ns) group is stable under a variety of reaction conditions but can be readily cleaved under mild conditions using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate.[7] This orthogonality makes the nosyl group a valuable tool in complex molecule synthesis.

dot

Caption: The "Nosyl" protecting group strategy.

Hypothetical Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[8][9] Many kinase inhibitors are small molecules that target the ATP-binding site of the kinase. Given that an isomer of the title compound is used to synthesize kinase inhibitors, it is plausible that sulfonamides derived from this compound could be designed as kinase inhibitors.

dot

Caption: Hypothetical kinase inhibition by a derivative.

Conclusion

This compound is a reactive electrophile with a reactivity profile dominated by the sulfonyl chloride group, which is activated by a meta-nitro substituent. Its primary reactions involve nucleophilic substitution with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. While specific quantitative data and detailed protocols for this particular isomer are not widely published, its reactivity can be reliably predicted based on the extensive literature on analogous nitrobenzenesulfonyl chlorides. The sulfonamide derivatives of this compound hold potential for applications in medicinal chemistry, particularly in the development of kinase inhibitors, and the "nosyl" group serves as a useful protecting group in organic synthesis. Further research into the specific reactions and biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 3. 3-Nitrobenzenesulfonyl chloride 97 121-51-7 [sigmaaldrich.com]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

Steric Effects of the Ortho-Methyl Group in 2-Methyl-3-nitrobenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric effects imparted by the ortho-methyl group in 2-Methyl-3-nitrobenzenesulfonyl chloride. The presence of substituents on the benzene ring of arylsulfonyl chlorides significantly influences their reactivity, conformational preference, and spectroscopic characteristics. This document collates available data, details relevant experimental protocols, and presents visualizations to elucidate the nuanced role of the ortho-methyl group in this specific molecule.

Introduction: The "Ortho Effect" in Arenesulfonyl Chlorides

The reactivity of benzenesulfonyl chlorides is governed by a combination of electronic and steric factors. Electron-withdrawing groups, such as the nitro group, generally increase the electrophilicity of the sulfur atom, enhancing susceptibility to nucleophilic attack. Conversely, the steric hindrance imposed by substituents at the ortho position can shield the reaction center, potentially impeding the approach of nucleophiles. This phenomenon, often termed the "ortho effect," can lead to complex and sometimes counterintuitive reactivity patterns. In the case of this compound, the interplay between the steric bulk of the methyl group and the electronic influence of both the methyl and nitro groups presents a compelling case study.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable route can be inferred from the synthesis of its corresponding sulfonamide. The general approach involves the diazotization of 2-methyl-3-nitroaniline followed by a sulfonyl chloride formation reaction.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of 2-Methyl-3-nitro-benzene sulfonamide[1].

Step 1: Diazotization of 2-Methyl-3-nitroaniline

-

In a suitable reaction vessel, dissolve 2-methyl-3-nitroaniline in a mixture of concentrated sulfuric acid and water, maintaining the temperature at 0-5 °C with an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled aniline solution.

-

Stir the reaction mixture at 0-5 °C for a designated period (e.g., 2 hours) to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chloride Formation

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent, such as glacial acetic acid.

-

To this solution, add a catalytic amount of a copper(II) salt, for example, copper(II) chloride dissolved in a minimal amount of water.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(II) chloride mixture. Control the addition rate to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice-water to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., a mixture of acetic acid and water) or by chromatography.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on data from closely related compounds such as 2-nitrobenzenesulfonyl chloride and other substituted nitrobenzenes.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The proton ortho to the nitro group is expected to be the most downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the methyl carbon. The carbon attached to the sulfonyl chloride group and the carbon bearing the nitro group will be significantly deshielded.

IR Spectroscopy: Key infrared absorption bands are anticipated for the following functional groups:

-

S=O stretching (sulfonyl chloride): Two strong bands are expected in the regions of approximately 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

NO₂ stretching (nitro group): Strong absorptions are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

-

C-H stretching (aromatic and methyl): Bands will appear in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively.

Steric Effects on Reactivity and Conformation

The ortho-methyl group in this compound is expected to exert significant steric influence on the molecule's reactivity and preferred conformation.

Conformational Analysis

The presence of the bulky methyl group adjacent to the sulfonyl chloride moiety will likely force the S-Cl bond to adopt a conformation that minimizes steric repulsion. This can be visualized as a rotation around the C-S bond to position the chlorine atom away from the methyl group. This restricted rotation can influence the accessibility of the electrophilic sulfur atom to incoming nucleophiles.

Caption: Steric clash between the ortho-methyl group and the sulfonyl chloride group.

Impact on Reaction Kinetics

The steric hindrance from the ortho-methyl group is generally expected to decrease the rate of nucleophilic substitution at the sulfur atom. However, studies on related systems have shown that the "ortho effect" can be more complex. In some cases, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of Sₙ2 reactions at the sulfonyl sulfur. This has been attributed to ground-state destabilization of the starting material due to steric compression, which is released in the transition state.

To provide a quantitative perspective, the table below summarizes the hydrolysis rate constants for a series of substituted benzenesulfonyl chlorides. While data for this compound is not available, a comparison with these analogs allows for an estimation of its reactivity.

| Substituent(s) | Relative Hydrolysis Rate (k_rel) | Reference Compound |

| H | 1.00 | Benzenesulfonyl chloride |

| 4-CH₃ | ~0.6 | Benzenesulfonyl chloride |

| 4-NO₂ | ~3.5 | Benzenesulfonyl chloride |

| 2-NO₂ | ~0.8 | Benzenesulfonyl chloride |

| 2,4,6-(CH₃)₃ | ~5.0 | Benzenesulfonyl chloride |

Note: The relative rates are approximate and compiled from various sources for comparative purposes.

The data suggests that an ortho-nitro group slightly deactivates the ring towards hydrolysis compared to the para-isomer, likely due to steric hindrance. The significant rate enhancement observed for 2,4,6-trimethylbenzenesulfonyl chloride highlights the potential for ground-state destabilization to accelerate the reaction. For this compound, it is plausible that the steric hindrance of the methyl group would decrease the reaction rate compared to an un-substituted analog, but the electronic activation of the nitro group would counteract this effect to some extent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow for synthesizing and analyzing the steric effects of this compound.

Caption: Synthetic and analytical workflow for studying this compound.

The logical relationship between the structural features and the resulting chemical properties can be visualized as follows:

Caption: Interplay of steric and electronic effects on chemical properties.

Conclusion

The ortho-methyl group in this compound plays a crucial role in defining the molecule's chemical behavior. Its steric bulk is anticipated to influence the conformation around the C-S bond and modulate the rate of nucleophilic substitution at the sulfonyl center. While the electron-withdrawing nitro group activates the molecule towards nucleophilic attack, the steric hindrance from the adjacent methyl group likely provides a moderating effect. The potential for ground-state destabilization, as observed in other ortho-substituted arenesulfonyl chlorides, adds a layer of complexity that warrants further experimental and computational investigation to fully elucidate the structure-reactivity relationship in this compound. This guide provides a foundational understanding for researchers and professionals working with this and related sterically hindered sulfonyl chlorides in the context of drug discovery and organic synthesis.

References

electronic effects of meta-nitro group in 2-Methyl-3-nitrobenzenesulfonyl chloride

An In-depth Technical Guide on the Electronic Effects of the meta-Nitro Group in 2-Methyl-3-nitrobenzenesulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the electronic effects of the meta-nitro group in the context of this compound. The benzene ring in this molecule is substituted with three distinct groups: a weakly activating methyl group, and two strongly deactivating groups—the nitro and sulfonyl chloride moieties. The interplay of their inductive and resonance effects profoundly influences the molecule's reactivity, acidity of its derivatives, and spectroscopic characteristics. The nitro group, positioned meta to the sulfonyl chloride, exerts a powerful electron-withdrawing influence, which significantly deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the sulfonyl group, making it a key synthon in organic chemistry and drug development.

Fundamental Electronic Effects of Aromatic Substituents

The reactivity and properties of a substituted benzene ring are governed by the interplay of two primary electronic effects exerted by its substituents: the inductive effect and the resonance effect.

-

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the ring carbon.

-

Electron-Withdrawing Groups (EWGs) like the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups are highly electronegative and pull electron density away from the ring through the σ-bond. This is designated as a negative inductive effect (-I).

-

Electron-Donating Groups (EDGs) like the methyl (-CH₃) group are less electronegative than the sp² carbon of the ring and donate electron density, exhibiting a positive inductive effect (+I).

-

-

Resonance Effect (-M/+M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

-

-M Effect: EWGs with π-bonds, such as the nitro group, can withdraw electron density from the ring's π-system. This delocalization creates partial positive charges on the ortho and para positions of the ring.[1][2][3][4]

-

+M Effect: Substituents with lone pairs of electrons can donate electron density to the ring's π-system.

-

The Nitro Group as a Potent Electron-Withdrawing Group

The nitro group is one of the most powerful electron-withdrawing groups due to its strong -I and -M effects.

-

Inductive Effect (-I): The nitrogen atom, bonded to two highly electronegative oxygen atoms, is strongly electron-deficient and exerts a powerful inductive pull on the electrons in the C-N sigma bond.[4]

-

Resonance Effect (-M): The nitro group withdraws π-electron density from the aromatic ring, particularly destabilizing the ortho and para positions by placing a positive charge on them in the resonance contributors.[1][5] This effect makes the meta position relatively more electron-rich and, therefore, the preferred site for electrophilic attack.[2][4] Consequently, the nitro group is characterized as a strong deactivator and a meta-director in electrophilic aromatic substitution.[5]

Combined Electronic Effects in this compound

The electronic landscape of this compound is determined by the cumulative effects of its three substituents.

-

-SO₂Cl Group (Position 1): The sulfonyl chloride group is a very strong electron-withdrawing group due to the high electronegativity of the two oxygen atoms and the chlorine atom. It exhibits a powerful -I effect and is a meta-director.

-

-CH₃ Group (Position 2): The methyl group is a weak electron-donating group through its +I effect and hyperconjugation. It is an ortho, para-director.

-

-NO₂ Group (Position 3): The nitro group, as detailed above, is a strong electron-withdrawing group (-I, -M) and is a meta-director.

The dominant influence comes from the two powerful deactivating groups (-NO₂ and -SO₂Cl). Their combined electron-withdrawing effects render the aromatic ring highly electron-deficient and thus significantly deactivated towards electrophilic substitution. The weak activating effect of the methyl group is largely overcome. The primary consequence of the meta-nitro group is the potentiation of this deactivation, further reducing the electron density of the ring and increasing the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly susceptible to nucleophilic attack.

Quantitative Data and Analysis

The electronic effects of substituents can be quantified through various experimental and computational parameters.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic effect on a reaction's rate or equilibrium constant.[6] The substituent constant, σ, is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values.

| Substituent | Position | Hammett Constant (σ) | Reference |

| Nitro (-NO₂) | meta (σₘ) | +0.71 | [7] |

| Nitro (-NO₂) | para (σₚ) | +0.78 | [7] |

| Methyl (-CH₃) | meta (σₘ) | -0.07 | [7] |

| Methyl (-CH₃) | para (σₚ) | -0.17 | [7] |

Note: A specific Hammett constant for the -SO₂Cl group is less commonly tabulated in introductory texts but it is known to be strongly electron-withdrawing with a large positive σ value.

The large positive σₘ value for the nitro group (+0.71) confirms its strong electron-withdrawing nature from the meta position, primarily through the inductive effect.[7]

Acidity (pKa Values)

| Compound | pKa | Rationale | Reference |

| Benzoic Acid | 4.21 | Unsubstituted reference | [7] |

| 3-Nitrobenzoic Acid | 3.47 | The meta-nitro group increases acidity. | [8] |

| 2-Methyl-3-nitrobenzoic Acid | ~3.5 (est.) | The -NO₂ group's effect dominates the weak -CH₃ group. Melting Point: 182-184 °C. |

The lower pKa of 3-nitrobenzoic acid compared to benzoic acid demonstrates the acid-strengthening effect of the meta-nitro group.[8] A similar, and likely more pronounced, effect is expected for the corresponding sulfonic acid of the title compound.

Reaction Kinetics

The rate of nucleophilic substitution at the sulfonyl chloride group is enhanced by electron-withdrawing substituents. Studies on the hydrolysis (solvolysis) of substituted benzenesulfonyl chlorides show that nitro-substituted derivatives react faster than unsubstituted or alkyl-substituted ones. For instance, the rate constant for the hydrolysis of 3-nitrobenzenesulfonyl chloride is significantly higher than that of benzenesulfonyl chloride, which is consistent with the stabilization of the transition state by the electron-withdrawing nitro group.[9][10]

| Compound | Relative Hydrolysis Rate (approx.) |

| Benzenesulfonyl chloride | 1 |

| 4-Methylbenzenesulfonyl chloride | < 1 |

| 3-Nitrobenzenesulfonyl chloride | > 1 |

| 4-Nitrobenzenesulfonyl chloride | >> 1 |

The meta-nitro group in this compound is expected to increase the rate of nucleophilic attack at the sulfur center compared to a non-nitrated analogue.

Spectroscopic Data

Spectroscopy provides direct insight into the electronic environment of a molecule.

The nitro and sulfonyl chloride groups have characteristic strong absorptions.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | [11][12] |

| Aromatic Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 | [11][12] |

| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | ~1380 | [13] |

| Sulfonyl Chloride (-SO₂Cl) | S=O Symmetric Stretch | ~1180 | [13] |

| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | ~375 | [13] |

Conjugation with the aromatic ring typically shifts the nitro group's stretching frequencies to lower values.[11] The precise positions of these bands for this compound would reflect the specific electronic environment created by the three substituents.

NMR chemical shifts are highly sensitive to electron density. Electron-withdrawing groups deshield nearby nuclei, shifting their signals downfield (to higher ppm values). While specific data for this compound is sparse, data for 2-nitrobenzenesulfonyl chloride can be used for illustration.

| Nucleus | Typical Chemical Shift (ppm) for 2-Nitrobenzenesulfonyl Chloride | Reference |

| ¹H NMR (Aromatic) | 7.8 - 8.3 | [14] |

| ¹³C NMR (Aromatic) | 125 - 150 | [15] |

For this compound, the aromatic protons would be expected in the downfield region (likely 7.5-8.5 ppm), with their exact shifts and coupling patterns determined by the combined electronic and steric influences of all three substituents. The methyl protons would appear much further upfield, typically around 2.5 ppm.

Visualizations of Electronic Effects and Relationships

Caption: Electronic contributions of substituents in the title compound.

Caption: Logical flow from substituent effects to molecular properties.

Experimental Protocols

Synthesis of 3-Nitrobenzenesulfonyl Chloride (Illustrative Protocol)

A general method for preparing nitrobenzenesulfonyl chlorides involves the sulfochlorination of nitrobenzene. While a specific protocol for this compound is not widely published, the synthesis of the closely related 3-nitrobenzenesulfonyl chloride illustrates the key steps.

Reaction: Nitrobenzene + Chlorosulfonic Acid → 3-Nitrobenzenesulfonyl Chloride

Procedure:

-

To a reaction vessel equipped with a stirrer and a gas outlet, add chlorosulfonic acid (approx. 4 molar equivalents).

-

Slowly add nitrobenzene (1 molar equivalent) to the chlorosulfonic acid while maintaining the temperature, which will rise during the addition. The temperature is typically controlled between 60°C and 105°C.

-

After the addition is complete, the mixture is heated for several hours (e.g., at 105°C) to drive the reaction to completion.

-

Optionally, an inorganic acid chloride like thionyl chloride can be added to improve yield and reaction time.[16]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The precipitated solid product, 3-nitrobenzenesulfonyl chloride, is collected by filtration.

-

The crude product is washed with cold water and a dilute sodium bicarbonate solution to remove acidic impurities.

-

The product is then dried. Purity can be assessed by melting point determination and spectroscopic methods.[16]

Safety Note: This reaction is hazardous, involving corrosive and reactive chemicals, and evolves HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Kinetic Measurement of Solvolysis

The rate of hydrolysis of a sulfonyl chloride can be measured using a conductimetric method, as the reaction produces ions.

Reaction: R-SO₂Cl + 2 H₂O → R-SO₃H + HCl + H₂O → R-SO₃⁻ + H₃O⁺ + H⁺ + Cl⁻

Procedure:

-

Prepare a solution of the sulfonyl chloride (e.g., this compound) in a suitable solvent (e.g., acetone).

-

Prepare the aqueous solvent mixture (e.g., water-acetone) in a conductivity cell and allow it to reach thermal equilibrium in a constant-temperature bath.

-

Inject a small, known amount of the sulfonyl chloride solution into the conductivity cell with vigorous stirring to initiate the reaction.

-

Record the change in conductance of the solution over time using a conductivity meter interfaced with a data logger.

-

The first-order rate constant (k) is calculated by fitting the conductance-time data to the integrated first-order rate law. The Guggenheim method or a non-linear least-squares analysis is typically employed.[9]

Conclusion

The meta-nitro group in this compound plays a critical role in defining the molecule's chemical character. Through its potent inductive and resonance electron-withdrawing effects, it significantly deactivates the aromatic ring and enhances the reactivity of the sulfonyl chloride functional group toward nucleophiles. This dual influence makes the compound and its analogues valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals where the sulfonyl or sulfonamide moiety is a common pharmacophore. A thorough understanding of these electronic principles, supported by quantitative data, is essential for predicting reactivity and designing efficient synthetic routes.

References

- 1. quora.com [quora.com]

- 2. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. testbook.com [testbook.com]

- 5. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. assets.cambridge.org [assets.cambridge.org]

- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR [m.chemicalbook.com]

- 15. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR spectrum [chemicalbook.com]

- 16. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: 2-Methyl-3-nitrobenzenesulfonyl chloride, a specialized organic compound, holds significance as a versatile reagent in synthetic chemistry, particularly within the realms of pharmaceutical research and drug development. Its distinct molecular architecture, featuring a reactive sulfonyl chloride group ortho to a methyl group and meta to a nitro group on a benzene ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. This technical guide provides a comprehensive overview of this compound, including a list of suppliers, its physicochemical properties, a representative synthetic protocol, and its primary applications, with a focus on its role as a protecting group in organic synthesis.

Physicochemical and Safety Data

The following table summarizes the key physical, chemical, and safety information for this compound. This data is essential for its proper handling, storage, and use in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 56682-04-3 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClNO₄S | [3] |

| Molecular Weight | 235.65 g/mol | [1] |

| Physical State | Solid (form may vary by supplier) | [5] |

| GHS Pictograms | Corrosion, Health Hazard | [6] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [5] |

| Precautionary Statements | P260, P264, P270, P280, P301+P317, P301+P330+P331, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [5][6] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5] |

Suppliers of this compound

A critical aspect of utilizing any chemical reagent in research and development is sourcing high-purity material from reliable suppliers. The following table lists several known suppliers of this compound (CAS 56682-04-3). Researchers are advised to request certificates of analysis to ensure the quality and purity of the compound meet their specific experimental needs.

| Supplier | Product Name | CAS Number | Notes |

| Sigma-Aldrich | 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | 56682-04-3 | [1][3] |

| BOC Sciences | This compound | 56682-04-3 | [2] |

| BLD Pharm | 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | 56682-04-3 | [6] |

| Enamine | 2-methyl-3-nitrobenzene-1-sulfonyl chloride | 56682-04-3 | [4] |

| Cato Chem | This compound | 56682-04-3 | Provides Safety Data Sheet. |

Synthetic Protocol: A Representative Synthesis

Reaction Scheme:

Detailed Experimental Protocol:

-

Step 1: Diazotization of 2-Methyl-3-nitroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Step 2: Sulfonylation (Sandmeyer-type Reaction)

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled solvent.

-

Add copper(I) chloride (catalytic amount) to the sulfur dioxide solution and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring. The temperature should be carefully controlled to remain below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large volume of ice-water. The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product.

-

Applications in Drug Development and Organic Synthesis

Nitrobenzenesulfonyl chlorides are a well-established class of reagents in organic synthesis, primarily utilized for the protection of amine functionalities. The "nosyl" (Ns) protecting group, derived from 2-nitrobenzenesulfonyl chloride, is particularly valuable due to its stability under a wide range of reaction conditions and its facile cleavage under mild, specific conditions.

The primary application of this compound is expected to be analogous to other nosylating agents:

-

Protection of Primary and Secondary Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This protection is crucial in multi-step syntheses of complex molecules, such as peptides and other drug candidates, where the selective reaction of other functional groups is required.

-

Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the nosyl group can be used to protect the α-amino group of amino acids. Its stability to acidic conditions used for the cleavage of other protecting groups like Boc (tert-butyloxycarbonyl) makes it an orthogonal protecting group. The nosyl group is typically removed using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.

The workflow for the use of a nitrobenzenesulfonyl chloride as a protecting group in a dipeptide synthesis is illustrated in the following diagram.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 3. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzenesulfonyl chloride (CAS No. 56682-04-3), a specialty chemical with potential applications in organic synthesis and drug development. While specific literature on its applications is limited, this document extrapolates its potential uses based on the well-established chemistry of related nitrobenzenesulfonyl chlorides. This guide covers its commercial availability, chemical and physical properties, a proposed synthesis protocol, and its likely role as a protecting group in the synthesis of complex molecules.

Introduction

This compound is a member of the nitrobenzenesulfonyl chloride family, a class of reagents widely used in organic chemistry. These compounds are primarily utilized for the protection of amine functionalities. The nitro group's strong electron-withdrawing nature enhances the reactivity of the sulfonyl chloride and influences the stability and cleavage of the resulting sulfonamide. The specific substitution pattern of this compound may offer unique reactivity and selectivity profiles, making it a potentially valuable tool for medicinal chemists and process development scientists.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. The purity and available quantities vary by supplier.

| Supplier | CAS Number | Purity | Available Quantities |

| BOC Sciences | 56682-04-3 | ≥95% | Inquire |

| ChemicalBook | 56682-04-3 | Inquire | Inquire |

| BLD Pharm | 56682-04-3 | Inquire | Inquire |

| Ambeed, Inc. (via Sigma-Aldrich) | 56682-04-3 | Inquire | Inquire |

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 56682-04-3 |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| IUPAC Name | This compound |

| InChI Key | SQIRQSKPXILWAM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1S(=O)(=O)Cl)--INVALID-LINK--[O-] |

| Predicted XlogP | 2.1 |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related nitrobenzenesulfonyl chlorides, such as the chlorosulfonation of a suitable precursor. A potential starting material is 2-methyl-3-nitroaniline, which could be converted to the corresponding sulfonic acid via diazotization followed by reaction with sulfur dioxide and copper(I) chloride, and then to the sulfonyl chloride. Alternatively, direct chlorosulfonation of 2-nitrotoluene might yield a mixture of isomers, from which the desired 2-methyl-3-nitro isomer would need to be separated.

A more general and often used method for the synthesis of nitrobenzenesulfonyl chlorides involves the reaction of the corresponding nitrobenzene derivative with chlorosulfonic acid. For example, the synthesis of 3-nitrobenzenesulfonyl chloride is achieved by the dropwise addition of nitrobenzene to chlorosulfonic acid, followed by heating and the addition of thionyl chloride. A similar approach could likely be adapted for 2-methyl-3-nitrobenzene.